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Compound of Interest
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Get Quote

A peptide derived from the Tumor Necrosis Factor Superfamily Member 14 (TNFSF14), also

referred to as LIGHT, has been identified as "Peptide 7". This peptide has demonstrated

potential in modulating metabolic pathways, particularly insulin signaling.

Cellular Targets and Mechanism of Action
This Peptide 7 has been shown to enhance insulin signaling and fatty acid oxidation in skeletal

muscle cells.[1] This suggests a potential therapeutic role in conditions associated with insulin

resistance, such as type 2 diabetes. The peptide is linked to the activation of key metabolic

signaling pathways, including the insulin, AMPK, and FoxO signaling pathways.[1]

Quantitative Data
While specific binding affinities (K D values) or half-maximal inhibitory/effective concentrations

(IC 50 /EC 50 ) are not detailed in the provided search results, one study notes a statistically

significant reduction in hyperinsulinemia in mice on a high-fat diet treated with this peptide

(p=0.0023 compared to vehicle).[1]
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Parameter Value Cell/Animal Model Reference

Reduction in

Hyperinsulinemia
p = 0.0023

High-Fat Diet-induced

obese mice
[1]

Experimental Protocols
The precise protocols for the initial identification of the cellular targets of this specific Peptide 7
are not explicitly detailed in the search results. However, standard methodologies for such

investigations would likely include:

Affinity Chromatography/Pull-down Assays coupled with Mass Spectrometry: To identify

binding partners of the peptide in skeletal muscle cell lysates.

Western Blotting: To analyze the phosphorylation status of key proteins in the insulin, AMPK,

and FoxO signaling pathways upon peptide treatment.

Glucose Uptake Assays: To functionally assess the effect of the peptide on insulin sensitivity

in muscle cells.

Fatty Acid Oxidation Assays: To measure the metabolic impact of the peptide.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/figure/Peptide-7-significantly-reduces-high-fat-diet-induced-hyperinsulinemia-Mice-on-a-HFD-for_fig11_355011553
https://www.benchchem.com/product/b1576982/docs?utm_src=pdf-body#tnfsf14-derived-peptide-7-a-modulator-of-insulin-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


TNFSF14-derived
Peptide 7

Insulin Receptor

enhances signaling

AMPK

activates

IRS Proteins

PI3K

Akt/PKB

FoxO

inhibits

GLUT4 Translocation

Fatty Acid Oxidation

stimulates

Glucose Uptake

Click to download full resolution via product page

Caption: Proposed signaling pathway of TNFSF14-derived Peptide 7.

Histone Deacetylase 7-Derived 7-Amino Acid
Peptide (7Ap): A Promoter of Wound Healing
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A 7-amino acid peptide derived from histone deacetylase 7 (HDAC7), termed 7Ap, has been

shown to accelerate cutaneous wound healing.

Cellular Targets and Mechanism of Action
7Ap functions by activating the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and

Cyclin-Dependent Kinase 6 (CDK6) pathway.[2] This activation leads to the phosphorylation of

Catenin Delta 1 (CTNND1) at serine residues, which in turn disrupts the adherens junction

complex. This disruption facilitates the release and nuclear translocation of β-catenin

(CTNNB1), a key component of the Wnt signaling pathway, ultimately promoting fibroblast

proliferation and migration.[2]

Quantitative Data
Specific quantitative data on binding affinities or enzymatic activities were not available in the

search results. The primary evidence is based on the observation of increased cell proliferation

and migration both in vitro and in vivo.[2]

Experimental Protocols
The study identifying the mechanism of 7Ap likely employed the following techniques:

In Vivo Wound Healing Model: A full-thickness excision wound model in rats was used to

assess the efficacy of topically applied 7Ap.[2]

Cell Proliferation and Migration Assays: In vitro studies with human dermal fibroblasts

(HDFα) were conducted to measure the effect of 7Ap on cell proliferation (e.g., MTT assay)

and migration (e.g., scratch wound assay).[2]

Immunoprecipitation and Western Blotting: To demonstrate the interaction between PDGFRβ

and CDK6 and to assess the phosphorylation status of CTNND1 and the nuclear

translocation of β-catenin.

Signaling Pathway Diagram
Caption: Signaling cascade initiated by the 7Ap peptide in wound healing.
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bFGF-binding Peptide P7: An Inhibitor of
Angiogenesis and Tumor Progression
A peptide designated as P7 has been identified through phage display for its ability to

specifically bind to basic fibroblast growth factor (bFGF).[3]

Cellular Targets and Mechanism of Action
P7 acts as an antagonist of bFGF. By binding to bFGF, P7 inhibits its pro-proliferative and pro-

invasive activities on cancer cells.[3] Specifically, it has been shown to inhibit the proliferation

and migration of ovarian cancer cells (SKOV3) stimulated by bFGF.[3] Furthermore, P7

downregulates the expression of invasion-associated factors such as urokinase-type

plasminogen activator (uPA), matrix metalloproteinase-2 (MMP-2), and matrix

metalloproteinase-9 (MMP-9).[3]

Quantitative Data
The provided search results do not contain specific quantitative data such as the binding affinity

of P7 for bFGF. The inhibitory effects are described qualitatively.[3]

Experimental Protocols
The research on P7 likely involved the following experimental procedures:

Phage Display: Used to screen a random peptide library to identify peptides that bind to

bFGF.[3]

Cell Proliferation Assay (MTT Assay): To assess the inhibitory effect of P7 on bFGF-

stimulated SKOV3 cell proliferation.[3]

Cell Migration Assay (Scratch Wound Assay): To evaluate the impact of P7 on the migration

of bFGF-induced SKOV3 cells.[3]

Gene Expression Analysis (e.g., RT-qPCR or Western Blot): To measure the expression

levels of uPA, MMP-2, and MMP-9 in SKOV3 cells treated with bFGF and P7.

Logical Relationship Diagram
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Caption: Inhibitory mechanism of Peptide P7 on bFGF-mediated effects.

Hepatitis C Virus-Derived 7-Amino Acid Peptide
(7P): An Anti-Inflammatory Agent
A 7-amino acid peptide (Gly-Gln-Thr-Tyr-Thr-Ser-Gly), designated 7P, is a mimic of a

hypervariable region of the hepatitis C virus (HCV) envelope protein.[4]

Cellular Targets and Mechanism of Action
This peptide exhibits anti-inflammatory properties and has been shown to bind to CD81.[4] In a

murine model of asthma, 7P was found to decrease airway hyperresponsiveness, airway

inflammation, and Th2 responses.[4] It directly inhibits lung Th2 cell differentiation and

suppresses the signal transduction of airway inflammatory cytokines.[4] Specifically, it reduces
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the levels of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and Th2 cytokines (IL-4, IL-5, IL-

13).[4]

Quantitative Data
The study on 7P demonstrated a significant reduction in lung Th2 cell differentiation, from

12.2% in the vehicle group to 5.1% in the 7P-treated group.[4]

Parameter Vehicle 7P Treated
Cell/Animal
Model

Reference

Lung Th2 Cell

Differentiation
12.2% 5.1%

Murine model of

asthma
[4]

Experimental Protocols
The investigation of 7P's effects likely included:

Murine Model of Allergic Lung Inflammation: To induce an asthma-like phenotype and test

the therapeutic potential of 7P.

Measurement of Airway Hyperresponsiveness: Using techniques like whole-body

plethysmography.

Bronchoalveolar Lavage (BAL) Fluid Analysis: To quantify inflammatory cell infiltration and

cytokine levels (e.g., via ELISA).

Flow Cytometry: To analyze lymphocyte populations, particularly Th2 cells, in the lungs.

In Vitro T-cell Differentiation Assays: To directly assess the impact of 7P on the differentiation

of naive T-cells into Th2 cells.

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34673034/
https://pubmed.ncbi.nlm.nih.gov/34673034/
https://pubmed.ncbi.nlm.nih.gov/34673034/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Formulation

Targeted Delivery

Therapeutic Effect

Nanoparticle Carrier

T7-modified Nanoparticle

Therapeutic Payload
(e.g., plasmid DNA) Peptide T7

Transferrin Receptor (TfR)
on Cancer Cell

binds to

Receptor-Mediated
Endocytosis

Payload Release

Therapeutic Effect
(e.g., Gene Expression)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MT-7 Toxin

Allosteric Site

binds to

Acetylcholine (Agonist)

increases dissociation

[3H]NMS (Antagonist)

slows dissociation

Receptor Activation

inhibits

Muscarinic M1 Receptor

Orthosteric Site

binds to binds to

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576982?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Cellular Targets

Modulated Cellular Pathways

Potential Cellular Effects

ABP-7 Peptide

Receptors (e.g., GPCRs)

Enzymes (Kinases, Phosphatases)

Ion Channels

Metabolic Pathways

Immune Responses

Neuronal Signaling

Signaling Cascades

Calcium Dynamics

Cell Proliferation

Cell Differentiation

Cytokine Release

Synaptic Plasticity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Signaling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576982/docs#tnfsf14-derived-peptide-7-a-
modulator-of-insulin-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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